N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine
Brand Name: Vulcanchem
CAS No.: 117309-44-1
VCID: VC6000023
InChI: InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18)
SMILES: C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H12N2O6S
Molecular Weight: 336.32

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine

CAS No.: 117309-44-1

Cat. No.: VC6000023

Molecular Formula: C14H12N2O6S

Molecular Weight: 336.32

* For research use only. Not for human or veterinary use.

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine - 117309-44-1

Specification

CAS No. 117309-44-1
Molecular Formula C14H12N2O6S
Molecular Weight 336.32
IUPAC Name 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid
Standard InChI InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18)
Standard InChI Key LWAFTNVIURUPIL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine features a glycine backbone substituted with two aromatic groups: a 3-nitrophenyl ring and a phenylsulfonyl group. The sulfonamide linkage (-SO2-N-\text{-SO}_2\text{-N-}) and nitro group (-NO2\text{-NO}_2) are critical to its electronic and steric properties. The IUPAC name, 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid, reflects this arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number117309-44-1
Molecular FormulaC14H12N2O6S\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{6}\text{S}
Molecular Weight336.32 g/mol
SynonymsCHEMBL284603, 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid
SMILES NotationC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]\text{C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]}

The compound’s planar structure facilitates π-π stacking interactions, while the sulfonamide group enhances solubility in polar solvents .

Synthesis and Reactivity

Synthetic Pathways

Although detailed protocols are proprietary, the synthesis likely involves sequential functionalization of glycine:

  • Sulfonylation: Reaction of glycine with benzenesulfonyl chloride to form N-(phenylsulfonyl)glycine.

  • Nitrophenyl Incorporation: Coupling the intermediate with 3-nitroaniline via nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsRole
SulfonylationBenzenesulfonyl chloride, base (e.g., NaOH)Introduces sulfonyl group
Amination3-Nitroaniline, coupling agent (e.g., DCC)Attaches nitrophenyl moiety

The methyl ester analog (Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate, MW 350.35 g/mol) may serve as a precursor, with hydrolysis yielding the target compound.

Reactivity and Functionalization

The compound undergoes reactions typical of sulfonamides and nitroaromatics:

  • Nucleophilic Attack: The sulfonamide’s nitrogen reacts with electrophiles (e.g., alkyl halides) .

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine (-NH2\text{-NH}_2), enabling further derivatization.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; seek medical aid if swallowed
Skin IrritationH315Wear gloves and protective clothing
Eye IrritationH319Use safety goggles; rinse eyes immediately
Respiratory IrritationH335Use in well-ventilated areas

Applications and Research Implications

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing sulfonamide-based drugs, leveraging its ability to form stable protein adducts. For example, sulfonamides are pivotal in diuretics and antibiotics.

Enzyme Inhibition Studies

Structural analogs of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine exhibit inhibitory activity against carbonic anhydrase and matrix metalloproteinases. The nitro group may enhance binding affinity to enzyme active sites.

ApplicationTarget EnzymeMechanism
Antimicrobial TherapyDihydropteroate synthaseCompetitive inhibition
Cancer ResearchMatrix metalloproteinasesZinc chelation at active site

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